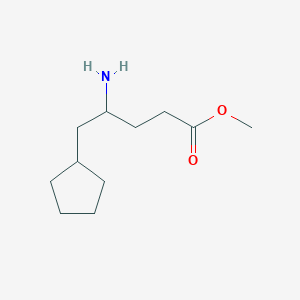
Methyl 4-amino-5-cyclopentylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-5-cyclopentylpentanoate is an organic compound with the molecular formula C11H21NO2 It is a derivative of pentanoic acid, featuring an amino group and a cyclopentyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-5-cyclopentylpentanoate typically involves the reaction of cyclopentylamine with methyl 4-bromopentanoate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group replaces the bromine atom. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-5-cyclopentylpentanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used for reduction reactions.
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or sulfonamides.
Scientific Research Applications
Methyl 4-amino-5-cyclopentylpentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-amino-5-cyclopentylpentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopentyl ring provides steric hindrance, affecting the compound’s binding affinity and selectivity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-5-cyclohexylpentanoate: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
Methyl 4-amino-5-phenylpentanoate: Contains a phenyl ring, offering different steric and electronic properties.
Methyl 4-amino-5-methylpentanoate: Features a methyl group, resulting in different reactivity and biological activity.
Uniqueness
Methyl 4-amino-5-cyclopentylpentanoate is unique due to its cyclopentyl ring, which provides distinct steric and electronic properties compared to other similar compounds
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
methyl 4-amino-5-cyclopentylpentanoate |
InChI |
InChI=1S/C11H21NO2/c1-14-11(13)7-6-10(12)8-9-4-2-3-5-9/h9-10H,2-8,12H2,1H3 |
InChI Key |
QNVJSVJANVYGTB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(CC1CCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















